Melting Enthalpy Reduction of 19.2% in trans-1,2-Cyclohexanediol vs. cis Isomer: Processing and Formulation Implications
In differential scanning calorimetry (DSC) measurements using a NETZSCH DSC 204 Scanning Calorimeter, trans-1,2-cyclohexanediol exhibited a melting enthalpy of 16.368 kJ·mol⁻¹ compared to 20.265 kJ·mol⁻¹ for cis-1,2-cyclohexanediol—a 19.2% lower energy requirement for the solid-to-liquid phase transition [1]. The standard combustion enthalpy for trans was determined as -3497.8 kJ·mol⁻¹ versus -3507.043 kJ·mol⁻¹ for cis at 298.15 K, while the standard formation enthalpy for trans was 578.240 kJ·mol⁻¹ compared to 568.997 kJ·mol⁻¹ for cis [1].
| Evidence Dimension | Melting enthalpy (ΔH_melt) |
|---|---|
| Target Compound Data | 16.368 kJ·mol⁻¹ |
| Comparator Or Baseline | cis-1,2-cyclohexanediol: 20.265 kJ·mol⁻¹ |
| Quantified Difference | 3.897 kJ·mol⁻¹ lower (19.2% reduction) |
| Conditions | NETZSCH DSC 204 Scanning Calorimeter; 298.15 K reference for combustion and formation enthalpies |
Why This Matters
Lower melting enthalpy translates to reduced energy input requirements during melt-processing, purification, or formulation steps, offering tangible operational cost savings in scaled production workflows.
- [1] Zhou, C.R., Zhang, Y.D., Jiang, D.G. Enthalpy and Heat Capacity Data for 1,2-Cyclohexanediol. Chinese Journal of Chemical Engineering, 2003, 11(5), 598-600. View Source
